Cas no 112290-05-8 (Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)-)

Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)-, is a halogenated aromatic compound with a highly substituted structure, offering versatility in synthetic applications. The presence of bromo, chloro, fluoro, and trifluoromethyl functional groups enables selective reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing substituents enhance electrophilic substitution control, facilitating precise modifications. The compound's stability under various conditions ensures compatibility with diverse reaction environments. Its trifluoromethyl group contributes to lipophilicity, potentially improving bioavailability in drug development. This multi-halogenated benzene derivative is particularly useful in cross-coupling reactions and as a building block for complex molecular architectures.
Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- structure
112290-05-8 structure
商品名:Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)-
CAS番号:112290-05-8
MF:C7HF4Cl2Br
メガワット:311.886
MDL:MFCD25460280
CID:3617055
PubChem ID:85538863

Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)-
    • 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
    • 112290-05-8
    • DTXSID201202552
    • MFCD25460280
    • MDL: MFCD25460280
    • インチ: InChI=1S/C7HBrCl2F4/c8-4-5(9)2(7(12,13)14)1-3(11)6(4)10/h1H
    • InChIKey: WRGLJKWUXDQTOI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 309.85748Da
  • どういたいしつりょう: 309.85748Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 0Ų

Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB278457-250 mg
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene; .
112290-05-8
250MG
€287.50 2022-09-01
abcr
AB278457-1 g
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene; .
112290-05-8
1g
€695.00 2022-09-01
abcr
AB278457-250mg
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene; .
112290-05-8
250mg
€287.50 2024-04-20
abcr
AB278457-1g
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene; .
112290-05-8
1g
€695.00 2024-04-20

Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- 関連文献

Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)-に関する追加情報

Recent Advances in the Study of Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- (CAS: 112290-05-8)

The compound Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- (CAS: 112290-05-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This polyhalogenated benzene derivative exhibits a complex substitution pattern, featuring bromo, chloro, fluoro, and trifluoromethyl groups, which contribute to its high reactivity and versatility in synthetic chemistry. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals.

One of the most notable advancements in the study of this compound is its application in the synthesis of trifluoromethylated aromatic compounds, which are increasingly important in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical agents. Researchers have developed efficient synthetic routes to incorporate this compound into more complex structures, leveraging its reactive sites for further functionalization. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent kinase inhibitors, highlighting its potential in targeted cancer therapies.

In addition to its synthetic utility, the compound's physicochemical properties have been extensively characterized. Spectroscopic analyses, including NMR and mass spectrometry, have provided detailed insights into its molecular structure and electronic properties. These studies have revealed that the electron-withdrawing effects of the halogen substituents significantly influence the compound's reactivity, making it a valuable building block for the design of electron-deficient aromatic systems. Such systems are particularly relevant in the development of materials with applications in organic electronics and photovoltaics.

Recent toxicological assessments of Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)- have also been conducted to evaluate its safety profile for industrial and pharmaceutical use. While the compound exhibits moderate toxicity in vitro, its environmental persistence and potential bioaccumulation remain areas of concern. Researchers are actively exploring strategies to mitigate these risks, such as the development of greener synthetic protocols and the identification of less persistent analogs. These efforts align with the broader goals of sustainable chemistry and responsible innovation in the pharmaceutical industry.

Looking ahead, the compound's multifunctional nature positions it as a promising candidate for further exploration in drug discovery and materials science. Ongoing research aims to expand its applications, particularly in the design of next-generation therapeutics with improved efficacy and safety profiles. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area, paving the way for new breakthroughs in chemical biology and pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:112290-05-8)Benzene, 3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)-
A1101787
清らかである:99%/99%
はかる:250mg/1g
価格 ($):170.0/412.0